Benzofuro[3,2-g]quinoline
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Overview
Description
Benzofuro[3,2-g]quinoline is a heterocyclic compound that features a fused ring system combining benzofuran and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzofuro[3,2-g]quinoline can be synthesized through various methods. One common approach involves the sequential chlorination and demethylation of 3-(2-methoxyphenyl)quinolin-4(1H)-ones, followed by intramolecular cyclization. This method is efficient and can be conducted under metal-free and mild reaction conditions, yielding the desired this compound in high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes would apply. These include optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzofuro[3,2-g]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
Benzofuro[3,2-g]quinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of fluorescent dyes and materials for dye-sensitized solar cells.
Mechanism of Action
The mechanism by which benzofuro[3,2-g]quinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, its antileukemia activity is believed to involve the inhibition of key enzymes and signaling pathways that are essential for cancer cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-c]quinoline: Another heterocyclic compound with a similar fused ring system, known for its antileukemia activity.
Quinoline: A simpler heterocyclic compound that serves as a core structure for many biologically active molecules.
Benzofuran: A related compound that is often used as a building block in organic synthesis and has various biological activities.
Uniqueness
Benzofuro[3,2-g]quinoline is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
243-43-6 |
---|---|
Molecular Formula |
C15H9NO |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
[1]benzofuro[3,2-g]quinoline |
InChI |
InChI=1S/C15H9NO/c1-2-6-14-11(5-1)12-8-10-4-3-7-16-13(10)9-15(12)17-14/h1-9H |
InChI Key |
UWHIDCJSANILAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C4C(=C3)C=CC=N4 |
Origin of Product |
United States |
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